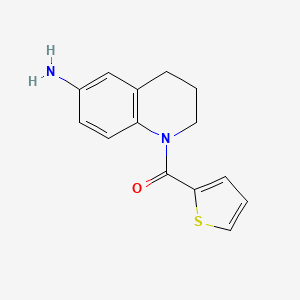
1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with a thienylcarbonyl group attached to it
Mechanism of Action
Target of Action
The primary target of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is the Kinesin-like protein KIF11 . KIF11, also known as Eg5, is a motor protein that plays a crucial role in mitotic spindle formation, which is essential for cell division .
Mode of Action
It is suggested that it interacts with its target, kif11, and potentially inhibits its function . This could lead to disruption of the mitotic spindle formation, thereby halting cell division.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effect on KIF11. By disrupting the function of KIF11, it may interfere with mitotic spindle formation, leading to cell cycle arrest and potentially cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the condensation of 2-thienylcarbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
- 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinoline
- 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-8-amine
Comparison: 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is unique due to the position of the amine group on the quinoline ring. This structural variation can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYGKBPDPDMOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
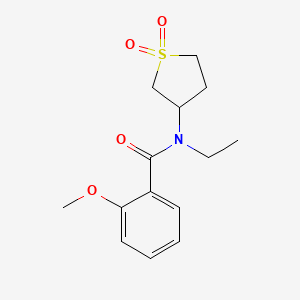

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)

![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)
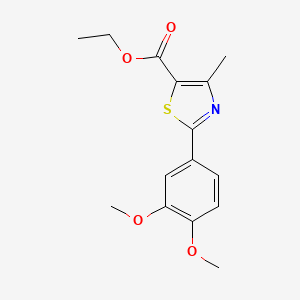
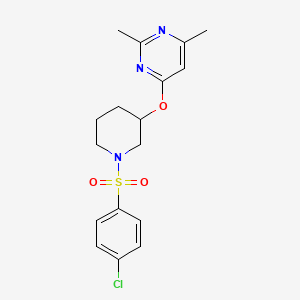
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)
![2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2368529.png)
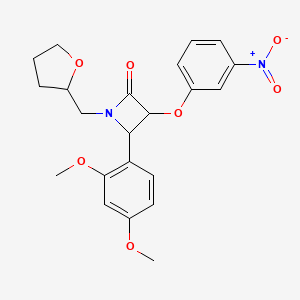
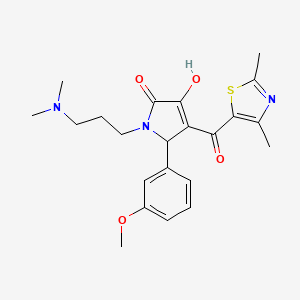
![3-Methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl fluoride](/img/structure/B2368534.png)
